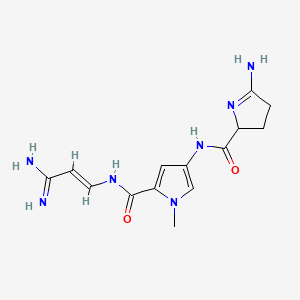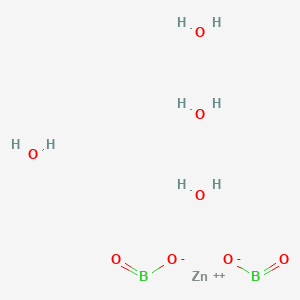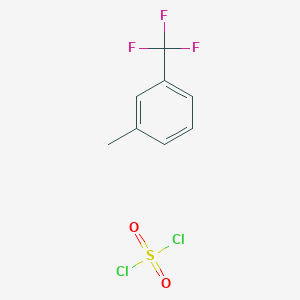
3-(Trifluoromethyl)phenylmethane sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)phenylmethane sulfonyl chloride is a chemical compound with the molecular formula C8H6ClF3O2S. It is known for its utility in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl chloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenylmethane sulfonyl chloride typically involves the reaction of 3-(trifluoromethyl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:
Starting Material: 3-(Trifluoromethyl)benzene
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is conducted at a low temperature to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)phenylmethane sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl peroxides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Applications De Recherche Scientifique
3-(Trifluoromethyl)phenylmethane sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing the trifluoromethyl group, which is known to enhance the biological activity of drugs.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)phenylmethane sulfonyl chloride involves the formation of reactive intermediates that facilitate various chemical transformations. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonyl chloride: Another compound containing the trifluoromethyl group, used in similar applications.
4-(Trifluoromethyl)benzenesulfonyl chloride: A positional isomer with similar reactivity but different physical properties.
Uniqueness
3-(Trifluoromethyl)phenylmethane sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable reagent in various synthetic applications.
Propriétés
Formule moléculaire |
C8H7Cl2F3O2S |
|---|---|
Poids moléculaire |
295.11 g/mol |
Nom IUPAC |
1-methyl-3-(trifluoromethyl)benzene;sulfuryl dichloride |
InChI |
InChI=1S/C8H7F3.Cl2O2S/c1-6-3-2-4-7(5-6)8(9,10)11;1-5(2,3)4/h2-5H,1H3; |
Clé InChI |
QJUVKTWBLWJAHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(F)(F)F.O=S(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


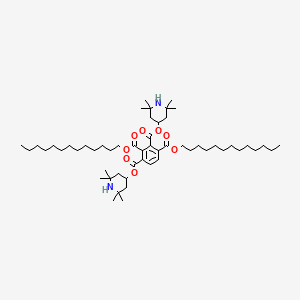
![Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)

![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)

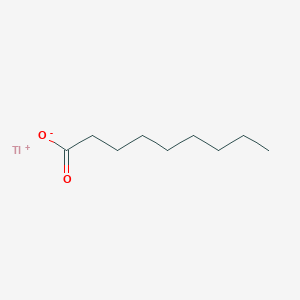
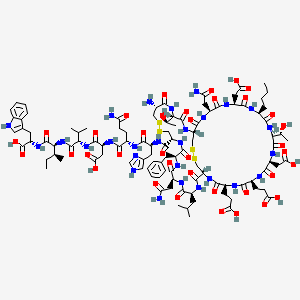
![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
